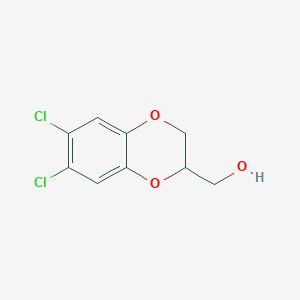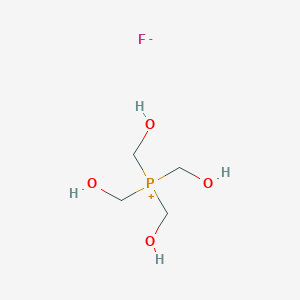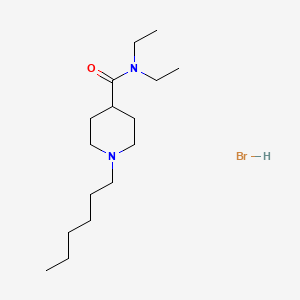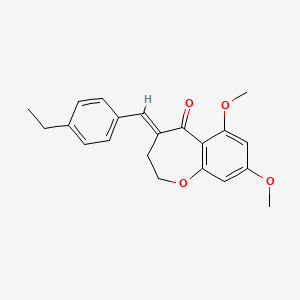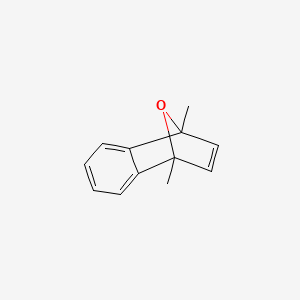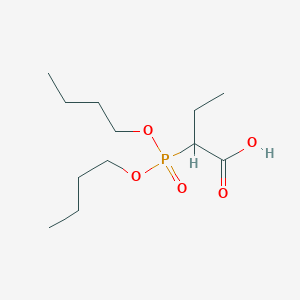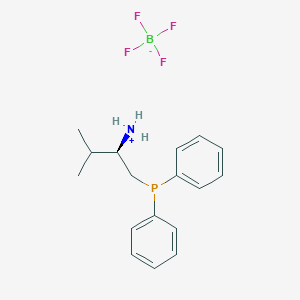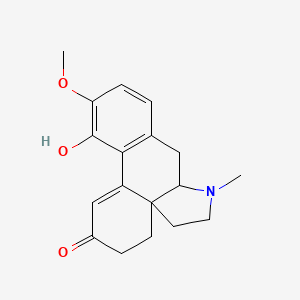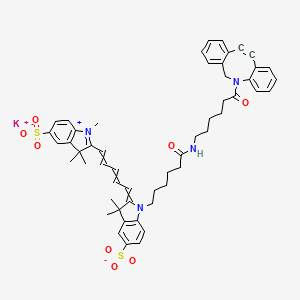
Diethenyl-oxo-tin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is characterized by the presence of two ethenyl groups attached to a tin-oxygen core. Organotin compounds are known for their diverse applications in various fields, including catalysis, materials science, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
Diethenyl-oxo-tin can be synthesized through the reaction of divinyltin dichloride with water under controlled conditions . The reaction typically involves the hydrolysis of divinyltin dichloride, leading to the formation of this compound. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale hydrolysis of divinyltin dichloride in a controlled environment. The process is optimized to ensure high yield and purity, with careful monitoring of reaction parameters. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the product .
化学反応の分析
Types of Reactions
Diethenyl-oxo-tin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert this compound to lower oxidation state tin compounds.
Substitution: The ethenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products Formed
Oxidation: Tin oxides (SnO₂) are the primary products.
Reduction: Lower oxidation state tin compounds, such as tin(II) chloride.
Substitution: Various substituted organotin compounds, depending on the substituent introduced.
科学的研究の応用
Diethenyl-oxo-tin has a wide range of applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as an anticancer agent.
作用機序
The mechanism of action of diethenyl-oxo-tin involves its interaction with molecular targets through its tin-oxygen core and ethenyl groups. The compound can form coordination complexes with various biomolecules, influencing their structure and function. In photolithography, this compound acts as a photoresist by undergoing photochemical reactions upon exposure to ultraviolet light, leading to changes in solubility and enabling pattern formation .
類似化合物との比較
Similar Compounds
Divinyltin oxide: Similar structure but different reactivity and applications.
Tin oxides (SnO₂): Common oxidation products with distinct properties.
Organotin halides: Compounds with halogen substituents instead of ethenyl groups.
Uniqueness
Diethenyl-oxo-tin is unique due to its specific combination of ethenyl groups and a tin-oxygen core, which imparts distinct chemical reactivity and applications. Its ability to undergo various chemical reactions and form coordination complexes makes it a versatile compound in both research and industrial applications .
特性
CAS番号 |
4782-25-6 |
|---|---|
分子式 |
C4H6OSn |
分子量 |
188.80 g/mol |
IUPAC名 |
bis(ethenyl)-oxotin |
InChI |
InChI=1S/2C2H3.O.Sn/c2*1-2;;/h2*1H,2H2;; |
InChIキー |
WBOCPDCTPPPPLR-UHFFFAOYSA-N |
正規SMILES |
C=C[Sn](=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S,3aS,6aR)-2-[(2R)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-N-[(3S)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide](/img/structure/B14751275.png)
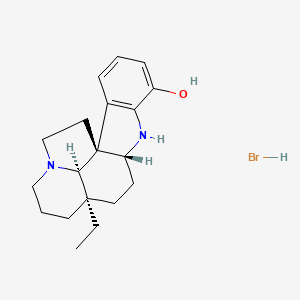
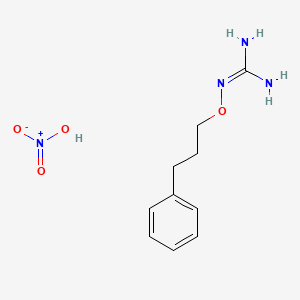
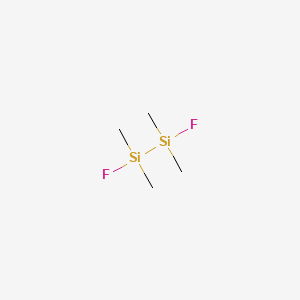
![Piperazine, 1-[2-[(2-methylphenyl)thio]phenyl]-](/img/structure/B14751306.png)
